molecular formula C12H10N2O2 B14143407 oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone CAS No. 117821-30-4

oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B14143407
CAS No.: 117821-30-4
M. Wt: 214.22 g/mol
InChI Key: PLRHAFUEBURSIK-UHFFFAOYSA-N
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Description

Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone is a compound that features an oxirane (epoxide) ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone typically involves the epoxidation of a chalcone precursor. The chalcone is prepared by the condensation of an appropriate aldehyde and ketone. The epoxidation is then carried out using reagents such as hydrogen peroxide in an alkaline medium at low temperatures (10–15°C) to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents that are cost-effective and environmentally friendly would be preferred for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone can undergo various types of chemical reactions, including:

    Nucleophilic Addition: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone is unique due to the combination of the oxirane and pyrazole rings, which provide a versatile platform for chemical modifications and potential biological activities. The presence of these functional groups allows for a wide range of reactions and applications that may not be possible with other similar compounds.

Properties

CAS No.

117821-30-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C12H10N2O2/c15-12(10-7-16-10)11-9(6-13-14-11)8-4-2-1-3-5-8/h1-6,10H,7H2,(H,13,14)

InChI Key

PLRHAFUEBURSIK-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(=O)C2=C(C=NN2)C3=CC=CC=C3

solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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